molecular formula C26H30N4O3 B6586040 1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251658-65-7

1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B6586040
CAS No.: 1251658-65-7
M. Wt: 446.5 g/mol
InChI Key: BNYIRHKOAUQPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex imidazole derivative featuring a 1H-imidazole core substituted at position 1 with a benzyl group bearing a 2-cyclohexylacetamido moiety on its para-substituted phenyl ring. The imidazole’s position 4 is functionalized with a carboxamide group linked to a 4-methoxyphenyl substituent.

Properties

IUPAC Name

1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-33-23-13-11-22(12-14-23)29-26(32)24-17-30(18-27-24)16-20-7-9-21(10-8-20)28-25(31)15-19-5-3-2-4-6-19/h7-14,17-19H,2-6,15-16H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYIRHKOAUQPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is an imidazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H24N4O3
  • Molecular Weight : 368.43 g/mol

Structural Features

The compound features:

  • An imidazole ring, which is known for its biological relevance.
  • A methoxyphenyl group that may contribute to lipophilicity and receptor interactions.
  • A cyclohexylacetamido moiety that could influence pharmacokinetics and receptor selectivity.
  • Receptor Interaction : The compound has shown potential as a selective antagonist for neuropeptide Y Y5 receptors, which are implicated in appetite regulation and obesity treatment .
  • Antiviral Activity : Preliminary studies indicate that similar imidazole derivatives exhibit antiviral properties against hepatitis B virus, suggesting a potential therapeutic avenue for this compound .

Pharmacological Effects

  • Antagonism of Neuropeptide Y Receptors : The compound's ability to antagonize the Y5 receptor may lead to reduced food intake and weight loss, making it a candidate for obesity management .
  • Potential Antiviral Properties : Given the structural similarities with other antiviral agents, further research is warranted to explore its efficacy against viral infections.

Study 1: Neuropeptide Y Y5 Receptor Antagonism

A study focused on the synthesis and evaluation of imidazole derivatives found that compounds similar to our target exhibited high potency at the Y5 receptor (K(i) = 3 nM) while minimizing interaction with hERG potassium channels, which is crucial for cardiovascular safety .

CompoundK(i) (nM)hERG Inhibition (%)
Compound A36
Compound B1015

Study 2: Antiviral Activity Assessment

In another investigation, imidazole-based compounds were assessed for their antiviral activity against hepatitis B. The results indicated that modifications in the side chains significantly influenced antiviral potency. The specific effects of our target compound remain to be elucidated but may follow similar trends observed in related compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

  • Imidazole vs. Benzimidazole: The target compound’s imidazole core contrasts with benzimidazole derivatives (e.g., 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide; –4). Benzimidazoles exhibit increased aromatic surface area and lipophilicity, which may enhance binding to hydrophobic protein pockets but reduce aqueous solubility.

Substituent Modifications

  • Carboxamide Substituents :
    The 4-methoxyphenyl group in the target compound differs from the 2-ethoxyphenyl substituent in the analog 1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide (). Para-substitution (methoxy) may optimize steric compatibility with target binding sites compared to ortho-substituted ethoxy groups, which could introduce torsional strain .
  • Aromatic Side Chains :
    The 2-cyclohexylacetamido group distinguishes the target compound from nitro- or chloromethyl-substituted imidazoles (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole; ). Cyclohexyl groups confer conformational rigidity and enhanced lipophilicity, whereas nitro or chloromethyl groups may increase reactivity or metabolic liability .

Pharmacophoric Features

Carboxamide groups, as seen in the target compound, are critical H-bond donors/acceptors, facilitating interactions with biological targets like kinases or GPCRs. This aligns with the role of carboxamides in anti-cancer and anti-inflammatory agents (). Structural analogs lacking this moiety (e.g., nitroimidazoles in ) may prioritize electrophilic reactivity over target-specific binding .

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Pharmacological Relevance
1-{[4-(2-Cyclohexylacetamido)phenyl]methyl}-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (Target) Imidazole 4-Methoxyphenyl carboxamide, Cyclohexylacetamido Enhanced lipophilicity, H-bonding
1-(4-(2-Cyclohexylacetamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide (Analog) Imidazole 2-Ethoxyphenyl carboxamide, Cyclohexylacetamido Potential steric hindrance
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole Propyl, 3,4-Dimethoxyphenyl Anti-cancer applications
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole Chloromethyl, Nitro Electrophilic reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.